3-(furan-2-ylmethyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a chromeno[6,7-e][1,3]oxazinone core, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multiple steps, starting with the preparation of the furan and chromeno[6,7-e][1,3]oxazinone intermediates. One common approach includes the following steps:
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Chromeno[6,7-e][1,3]oxazinone Core: This step involves the condensation of a suitable aldehyde with a phenolic compound, followed by cyclization to form the chromeno[6,7-e][1,3]oxazinone structure.
Coupling of Intermediates: The final step involves coupling the furan intermediate with the chromeno[6,7-e][1,3]oxazinone core under specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the oxazinone core or other functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazinone core can produce dihydro derivatives.
Scientific Research Applications
3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving oxidative stress and enzyme inhibition.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer effects could involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure and exhibit similar reactivity.
Chromeno[6,7-e][1,3]oxazinone Derivatives: Other derivatives of chromeno[6,7-e][1,3]oxazinone may have different substituents but share the core structure and some chemical properties.
Uniqueness
What sets 3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE apart is its unique combination of the furan ring and chromeno[6,7-e][1,3]oxazinone core, along with the specific substituents that confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19NO4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H19NO4/c1-15-22-17(12-24(14-27-22)13-18-8-5-9-26-18)10-20-19(11-21(25)28-23(15)20)16-6-3-2-4-7-16/h2-11H,12-14H2,1H3 |
InChI Key |
HGBZPXGEOADBES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CC5=CC=CO5 |
Origin of Product |
United States |
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